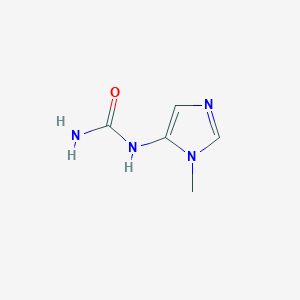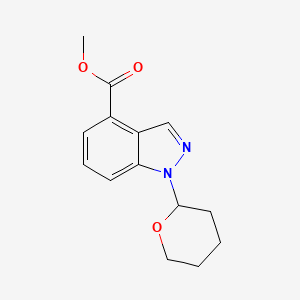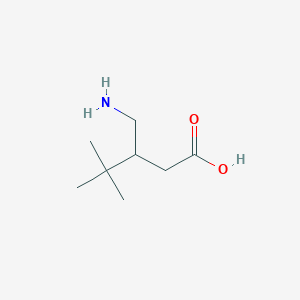
((2R,6S)-6-methylmorpholin-2-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((2R,6S)-6-methylmorpholin-2-yl)methanol: is an organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a morpholine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 2-position. It is a chiral molecule with two stereocenters, making it an interesting subject for stereochemical studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,6S)-6-methylmorpholin-2-yl)methanol typically involves the reaction of morpholine with formaldehyde and a methylating agent under controlled conditions. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, followed by reduction to yield the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like crystallization or distillation are employed to obtain the final product with the desired enantiomeric purity.
Análisis De Reacciones Químicas
Types of Reactions: ((2R,6S)-6-methylmorpholin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formyl or carboxyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted morpholine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: ((2R,6S)-6-methylmorpholin-2-yl)methanol is used as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry makes it valuable in the development of enantioselective catalysts and ligands.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its morpholine ring is a common motif in many bioactive molecules, making it a subject of interest for medicinal chemists.
Medicine: The compound’s derivatives are explored for their potential therapeutic applications, including as antifungal and antiviral agents. The presence of the morpholine ring enhances the compound’s ability to interact with biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and chiral nature make it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism by which ((2R,6S)-6-methylmorpholin-2-yl)methanol exerts its effects involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The morpholine ring’s nitrogen atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Molecular Targets and Pathways:
Receptors: The compound may interact with G-protein coupled receptors (GPCRs) or ion channels, affecting signal transduction pathways.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, altering cellular processes.
Comparación Con Compuestos Similares
(2R,6S)-2,6-dimethylmorpholine: Similar structure but lacks the hydroxymethyl group.
(2R,6S)-4-benzyl-6-(benzyloxymethyl)morpholin-2-yl)methanol: Contains additional benzyl and benzyloxymethyl groups, making it bulkier and potentially more selective in its interactions.
Uniqueness: ((2R,6S)-6-methylmorpholin-2-yl)methanol stands out due to its specific stereochemistry and functional groups, which confer unique reactivity and binding properties
Propiedades
Fórmula molecular |
C6H13NO2 |
|---|---|
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
[(2R,6S)-6-methylmorpholin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c1-5-2-7-3-6(4-8)9-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
Clave InChI |
RLUNMFUEXOEXSZ-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1CNC[C@@H](O1)CO |
SMILES canónico |
CC1CNCC(O1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


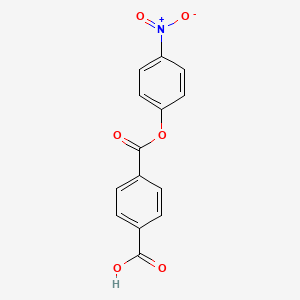
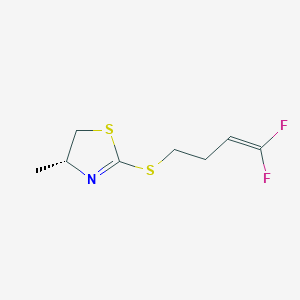
![(1S,2R)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide](/img/structure/B12821629.png)

![(6R)-5,6-Dihydro-4-hydroxy-3-[(1R)-1-(3-nitrophenyl)propyl]-6-(2-phenylethyl)-6-propyl-2H-pyran-2-one](/img/structure/B12821643.png)

![Methanaminium, N,N'-[2-[(dimethylamino)methylene]-1,3-propanediylidene]bis[N-methyl-, bis[hexafluorophosphate](/img/structure/B12821674.png)
![Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one](/img/structure/B12821676.png)

